molecular formula C20H15N3O3S B2497937 Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021260-38-7

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate

Cat. No.: B2497937
CAS No.: 1021260-38-7
M. Wt: 377.42
InChI Key: NGELSRWQNPPRAF-UHFFFAOYSA-N
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Description

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.

Properties

IUPAC Name

methyl 4-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17-12-27-20-22-16(11-23(17)20)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGELSRWQNPPRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate typically involves the reaction of thiourea, acetone, and α-bromoacetophenone to form the imidazo[2,1-b]thiazole core . This core is then further functionalized through various chemical reactions to introduce the phenyl and benzoate groups.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the imidazo[2,1-b]thiazole scaffold, including methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate, exhibit significant anticancer properties. A study highlighted the synthesis of several thiazole derivatives that demonstrated potent activity against acute myeloid leukemia (AML) cell lines. The most active compounds were identified through structure-activity relationship (SAR) studies, emphasizing the importance of specific substitutions on the thiazole ring for enhancing biological activity .

Table 1: Summary of Anticancer Activity

CompoundTarget Cancer TypeIC50 (μM)
Compound 19AML (MV4-11)0.002
This compoundTBDTBD

Antibacterial Activity

The thiazole ring system has been recognized for its broad-spectrum antimicrobial activities. Research has shown that derivatives containing this scaffold can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been linked to enhanced antibacterial efficacy .

Table 2: Antibacterial Activity Overview

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus spp.TBD
Compound XEscherichia coli125

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship indicates that modifications to the thiazole moiety can significantly influence antifungal potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and similar compounds. Key findings from SAR studies include:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic ring enhance activity against cancer cells.
  • Hydrophobic Interactions : Increasing lipophilicity often correlates with improved antimicrobial properties.

Table 3: Key Structural Modifications and Their Effects

ModificationEffect on Activity
Electron-withdrawing groups (NO₂)Increased anticancer potency
Hydrophobic substituentsEnhanced antibacterial activity

Mechanism of Action

The mechanism of action of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to DNA and proteins, leading to the inhibition of specific biological pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

Biological Activity

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

1. Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through cyclization reactions involving thioamide and α-haloketone precursors.
  • Introduction of Phenyl Group : A nucleophilic aromatic substitution reaction facilitates the attachment of the phenyl group to the imidazo[2,1-b]thiazole framework.
  • Amidation : The carboxamido group is introduced via a coupling reaction with an appropriate amine, often using EDCI as a coupling agent.

2.1 Anticancer Properties

Research indicates that compounds derived from the imidazo[2,1-b]thiazole scaffold exhibit significant anticancer activity. In particular, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MV4-11 (AML)0.002FLT3 kinase inhibition
HeLa (Cervical Cancer)No significant activityN/A

The compound's activity against FLT3-dependent acute myeloid leukemia (AML) cells has been particularly noteworthy, indicating its potential as a targeted therapy for specific types of leukemia .

2.2 Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective effects of this compound. The imidazo[2,1-b]thiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

Compound AChE Inhibition IC50 (µM)
This compoundNot yet quantified in current studies

While specific data for this compound's AChE inhibition is limited, related compounds have demonstrated significant inhibitory activity against AChE . This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • FLT3 Kinase Inhibition : The compound binds to the FLT3 kinase domain, inhibiting its activity and leading to reduced cell proliferation in AML cells.
  • AChE Interaction : Although direct studies on this compound are lacking, similar imidazo[2,1-b]thiazole derivatives have shown competitive inhibition against AChE .

4. Case Studies and Research Findings

Several studies have explored the biological activities of imidazo[2,1-b]thiazole derivatives:

  • A study highlighted a series of derivatives that exhibited potent anti-leukemic activity with IC50 values in the nanomolar range against MV4-11 cells .
  • Another investigation into related compounds indicated promising results in inhibiting AChE activity, which could translate into neuroprotective effects .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Imidazo[2,1-b]thiazole Core Formation : React 6-phenyl-substituted thiazole precursors with carboxamide derivatives under reflux conditions in ethanol or acetic acid. For example, refluxing with substituted benzaldehydes and glacial acetic acid for 4 hours yields intermediates .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the imidazothiazole carboxylic acid to the 4-aminobenzoate ester.

Esterification : Protect the carboxylic acid group using methyl esterification under acidic or basic conditions.
Key Validation : Confirm intermediates via 1H^1H-NMR and LC-MS, and final product purity via HPLC (>95%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates .
  • Catalysis : Introduce iodine or copper catalysts (e.g., CuI) to accelerate heterocyclic ring closure .
  • Temperature Control : Optimize reflux duration (e.g., 4–6 hours) to balance yield and decomposition .
  • Work-Up : Employ column chromatography (silica gel, ethyl acetate/hexane) for purification, with TLC monitoring to reduce side products .

Basic: What analytical techniques are used to confirm the compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic protons, ester groups, and amide linkages .
    • FT-IR for carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH amide bands (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 408.1) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can discrepancies in spectral data be resolved during structural elucidation?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • X-ray Crystallography : Resolve tautomeric forms or stereochemical ambiguities (e.g., imidazole-thiazole ring conformation) .
  • Isotopic Labeling : Introduce 15N^{15}N-labeled precursors to clarify nitrogen environments in the heterocycle .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to measure GI50_{50} values .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled competitors) for GPCR targets .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Analog Synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -F or -Cl) to modulate lipophilicity .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., amide linkage) .
  • Free-Wilson Analysis : Correlate substituent effects (e.g., 4-methoxy vs. 4-fluoro) with bioactivity trends .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Re-test compounds with ≥99% HPLC purity to rule out impurity-driven artifacts .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., 48-hour incubation) for reproducibility .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., DiscoverX) to identify unintended targets .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and EN 166-certified goggles .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing .
  • Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent hydrolysis .

Advanced: How to characterize decomposition products under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C, 72 hours), acid (0.1 M HCl), and UV light (ICH Q1B) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid) via fragmentation patterns .
  • Thermal Analysis : Use TGA/DSC to detect mass loss events (e.g., ester cleavage at ~200°C) .

Advanced: What strategies enable selective functionalization of the imidazothiazole core?

Methodological Answer:

  • Electrophilic Substitution : Brominate at the 5-position using NBS in CCl4_4 .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) to introduce biaryl motifs .
  • Protection/Deprotection : Temporarily mask the amide with Boc groups during alkylation steps .

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